1-Methylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of 1-Methylpyrrole derivatives involves various methodologies. For example, the preparation of 1-Methylpyrrol-2-yl derivatives of cyclic phosphazenes illustrates a method of attaching 1-Methylpyrrole to phosphazene rings, offering insights into conjugative interactions and structural peculiarities (Sharma et al., 1982).
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrole and its derivatives can be intricate, showcasing a variety of bonding patterns and geometrical configurations. The crystal and molecular structure of 1-methylpyrrol-2-ylheptafluorocyclotetraphosphazene provides an example of how these molecules can be structured, revealing nearly planar rings and specific bond lengths that underscore the molecular complexity of these compounds (Sharma et al., 1982).
Chemical Reactions and Properties
1-Methylpyrrole undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the creation of sulfur derivatives showcases the compound's ability to engage in reactions that introduce new functional groups, altering its chemical behavior and applications (Gronowitz & Kada, 1984).
Physical Properties Analysis
The electrical conduction properties of poly(oligo(1-methylpyrrol-2-yl)squaraine)s highlight the physical properties of 1-Methylpyrrole derivatives. These materials' conductive capabilities and their dependence on molecular structure and solid-state packing provide valuable insights into the physical aspects of these compounds (Lynch, Geissler, & Byriel, 2001).
Chemical Properties Analysis
The chemical properties of 1-Methylpyrrole derivatives are influenced by their molecular structure and the nature of substituted groups. For instance, the electrochemical synthesis and characterization of polypyrrole in ionic liquids demonstrate how modifications in the chemical environment can affect the polymerization and properties of 1-Methylpyrrole-based conducting polymers, providing insights into their chemical behavior and potential applications (Pringle et al., 2004).
Scientific Research Applications
Preparation of Sulfones and Derivatives : 1-Methylpyrrole is used in chemical reactions to prepare sulfones and 5-phenylthio derivatives (Gronowitz & Kada, 1984).
Component in Synthesized Heterocycles : It serves as a key component in the synthesized and characterized heterocycle-based azine/azinium-(π-bridge)-pyrrole systems, which are relevant in the study of chromophoric and self-assembled thin-film properties (Facchetti et al., 2002).
Activator in Polymerization : N-methylpyrrole reacts with B(C6F5)3 to produce zwitterionic species with restricted rotation, serving as efficient activators for the polymerization of ethylene (Focante et al., 2004).
Antioxidative Effect : It demonstrates significant antioxidative effects when found in heated corn oil and glycine, comparable to alpha-tocopherol (Macku & Shibamoto, 1991).
Formation of Ketones : 1-Methylpyrrole can react with acyl chlorides in an ionic liquid to form ketones with satisfactory yield and recyclability (Su et al., 2005).
Isomerization Reactions : It undergoes homogeneous first-order isomerization at high temperatures, yielding 2-methylpyrrole and 3-methylpyrrole (Jacobson et al., 1958).
Interactions with Cyclic Phosphazenes : 1-Methylpyrrole with heptafluorocyclotetraphosphazenyl groups shows conjugative interactions with cyclic phosphazenes, affecting their structure and function (Sharma et al., 1982).
Photochemical and Photophysical Pathways : The photochemical and photophysical pathways in N-methylpyrrole are governed by the presence of * excitations on X-H bonds, relevant for complex systems like DNA nucleotides (Blancafort et al., 2016).
Binding Configurations : N-methylpyrrole binds to Si(111)-77 in multiple adsorption configurations, demonstrating direct interaction between C=C bonds and Si(111)-77 (Tao et al., 2003).
Formation of Oligomers : It can form oligomers at an electrified liquid/liquid interface, particularly 1-methylpyrrole and 1-phenylpyrrole oligomers (Cunnane & Evans, 1998).
Safety And Hazards
properties
IUPAC Name |
1-methylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72945-66-5 | |
Record name | Poly(N-methylpyrrole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72945-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3052648 | |
Record name | 1-Methylpyrrole | |
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Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann] | |
Record name | N-Methylpyrrole | |
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Boiling Point |
The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg | |
Record name | N-Methylpyrrole | |
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Record name | 1-Methylpyrrole | |
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Flash Point |
16 °C | |
Record name | N-Methylpyrrole | |
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Vapor Pressure |
21.4 [mmHg] | |
Record name | N-Methylpyrrole | |
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Product Name |
1-Methylpyrrole | |
CAS RN |
96-54-8 | |
Record name | 1-Methylpyrrole | |
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Record name | N-Methylpyrrole | |
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Record name | 1-Methylpyrrole | |
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Record name | 1H-Pyrrole, 1-methyl- | |
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Record name | 1-Methylpyrrole | |
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Record name | 1-methylpyrrole | |
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Record name | 1-METHYLPYRROLE | |
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Record name | 1-Methylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |
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Melting Point |
-57.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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